molecular formula C22H20N2O2S B11324743 3-[2-(4-methoxyphenyl)ethyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

3-[2-(4-methoxyphenyl)ethyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11324743
M. Wt: 376.5 g/mol
InChI Key: XQYZAPDITVEAGC-UHFFFAOYSA-N
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Description

3-[2-(4-methoxyphenyl)ethyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound belonging to the thieno[2,3-d]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using one-carbon source reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine . Another method involves heating thiophene-2-carboxamides in formic acid to afford thieno[2,3-d]pyrimidin-4-ones .

Industrial Production Methods

Industrial production methods for thieno[2,3-d]pyrimidine derivatives often involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-methoxyphenyl)ethyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Mechanism of Action

The mechanism of action of 3-[2-(4-methoxyphenyl)ethyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access and reducing enzyme function . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Properties

Molecular Formula

C22H20N2O2S

Molecular Weight

376.5 g/mol

IUPAC Name

3-[2-(4-methoxyphenyl)ethyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C22H20N2O2S/c1-15-3-7-17(8-4-15)19-13-27-21-20(19)22(25)24(14-23-21)12-11-16-5-9-18(26-2)10-6-16/h3-10,13-14H,11-12H2,1-2H3

InChI Key

XQYZAPDITVEAGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CCC4=CC=C(C=C4)OC

Origin of Product

United States

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